2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-Cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic acetamide derivative featuring a cyclohexyl group and a tetrazole ring substituted with a 4-methoxyphenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJDZIKVLGJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and ammonium chloride under acidic conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the cyclohexylamine with the tetrazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, ammonium chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide exhibits significant anticancer properties. The tetrazole ring enhances its interaction with biological targets involved in cancer cell proliferation. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research suggests that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Applications
Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential neuroprotective effects. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of ML-18 on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Case Study 2: Inflammation Model
In a murine model of inflammation published in Pharmacology Reports, ML-18 was administered to evaluate its effects on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to the control group, supporting its anti-inflammatory potential.
Case Study 3: Neuroprotection
Research conducted at a leading university assessed the neuroprotective effects of ML-18 in models of oxidative stress-induced neuronal injury. The findings revealed that treatment with ML-18 significantly reduced markers of oxidative damage and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the cyclohexyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Triazole : Triazole analogs (e.g., compound from ) exhibit reduced nitrogen content compared to tetrazoles, affecting hydrogen-bonding capacity and metabolic stability.
- Substituent Effects : The 4-methoxyphenyl group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., Cl in ).
Physicochemical Properties
Comparative data for HRMS and IR spectroscopy highlight structural distinctions:
Key Observations :
- The target compound’s theoretical HRMS (~393.18) aligns with analogs (e.g., 393.11 in ), suggesting comparable molecular weights.
- IR peaks for C=O and aromatic C=C are consistent across acetamide derivatives, while substituent-specific peaks (e.g., C–Cl in , C–O in the target) differentiate them.
Pharmacological Activity
While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse biological effects:
Key Observations :
- Sulfanyl linkers (e.g., ) improve membrane permeability, a feature absent in the target compound but relevant for optimization.
Biological Activity
2-Cyclohexyl-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a cyclohexyl group and a tetrazole moiety, which are known to influence its biological activity. The presence of the methoxyphenyl group is also significant as it may enhance lipophilicity and receptor binding.
- Chemical Formula : C₁₈H₃₁N₅O
- Molecular Weight : 325.48 g/mol
- CAS Number : Not specified in the sources.
Pharmacological Effects
Research indicates that compounds containing tetrazole rings exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. Specifically, tetrazole derivatives have been studied for their interaction with neurotransmitter receptors and their potential as anti-hypertensive agents.
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Anti-inflammatory Activity :
- Studies suggest that tetrazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- A case study demonstrated that similar compounds showed significant inhibition of edema in animal models when tested for anti-inflammatory properties.
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Analgesic Effects :
- The analgesic properties may be attributed to modulation of pain pathways via interaction with opioid receptors or by inhibiting the release of pro-inflammatory cytokines.
- In experimental models, derivatives similar to this compound showed promising results in reducing pain responses.
-
Antimicrobial Activity :
- Some studies have indicated that tetrazole derivatives possess antimicrobial properties against various bacterial strains.
- The effectiveness varies depending on the specific structural features of the compound.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Binding : Interaction with G protein-coupled receptors (GPCRs) has been suggested as a pathway for its pharmacological effects.
- Enzyme Inhibition : Inhibition of COX enzymes and other related pathways could account for its anti-inflammatory effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory activity in murine models with significant reduction in paw edema. |
| Study 2 | Showed interaction with COX enzymes leading to decreased prostaglandin synthesis. |
| Study 3 | Explored the synthesis of related compounds and their juvenile hormone activity, indicating potential hormonal modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
